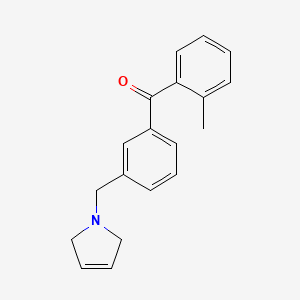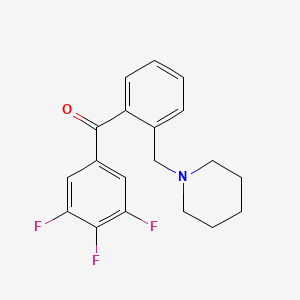
2-Piperidinomethyl-3',4',5'-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C19H17F3NO. It belongs to the group of benzophenone derivatives, which are widely used in various fields of research and industry. This compound is known for its unique structure, which includes a piperidine ring and trifluoromethyl groups attached to a benzophenone core.
Preparation Methods
The synthesis of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,4’,5’-trifluorobenzophenone and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as acids or bases may be used to enhance the reaction rate. Common reagents include reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Chemical Reactions Analysis
2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzophenones.
Addition: The compound can participate in addition reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds
Scientific Research Applications
2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as GABA-A receptors and monoamine transporters. These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of neurological and psychiatric disorders. The compound may also influence various signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone can be compared with other benzophenone derivatives, such as:
2-Piperidinomethyl-4’-fluorobenzophenone: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
2-Piperidinomethyl-3’,4’-difluorobenzophenone: This derivative has two fluorine atoms, which can influence its reactivity and interactions with molecular targets.
2-Piperidinomethyl-3’,5’-difluorobenzophenone:
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-16-10-14(11-17(21)18(16)22)19(24)15-7-3-2-6-13(15)12-23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJJPRHWAAHMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643619 |
Source


|
| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-81-4 |
Source


|
| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

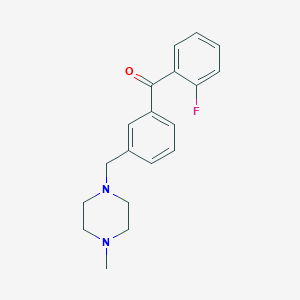

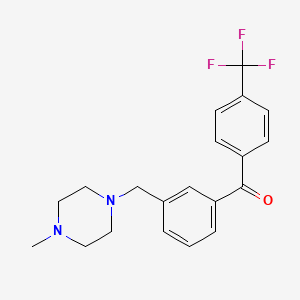
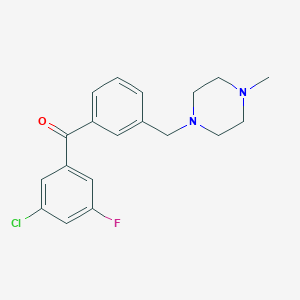
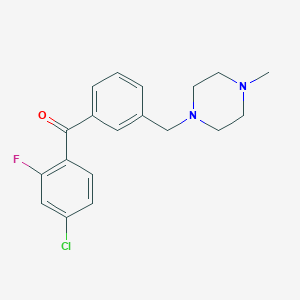

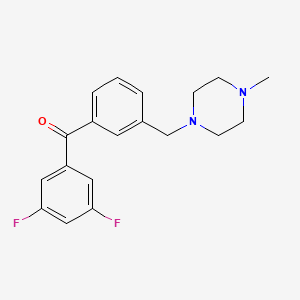
![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)
![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)
![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)
